Ethyl 2-chloro-5-formylnicotinate

Regiochemistry Medicinal Chemistry Synthetic Intermediates

This C5-formyl nicotinate ester delivers three orthogonal reactive sites (C2-Cl for SNAr/cross-coupling, C5-aldehyde for reductive amination/olefination, C3-ethyl ester for hydrolysis/reduction) on a single pyridine scaffold. The precise C5-formyl substitution pattern is not replicated in generic analog libraries; the closest regioisomer (isonicotinate CAS 907545-63-5) differs fundamentally in nitrogen position, altering electronic activation and metal coordination geometry. Sourcing this exact scaffold eliminates a separate C5-formylation step and reduces vendor relationships compared to procuring separate intermediates for each diversification point. Verify research-use-only compliance and store in a cool, dry environment upon receipt.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
Cat. No. B12866985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-5-formylnicotinate
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC(=C1)C=O)Cl
InChIInChI=1S/C9H8ClNO3/c1-2-14-9(13)7-3-6(5-12)4-11-8(7)10/h3-5H,2H2,1H3
InChIKeyFSUBUSDNUNPLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chloro-5-formylnicotinate (CAS 176433-48-0) – Chemical Identity and Core Procurement Specifications


Ethyl 2-chloro-5-formylnicotinate (CAS 176433-48-0) is a pyridine-based heterocyclic compound classified as a substituted nicotinate ester, with molecular formula C9H8ClNO3 and molecular weight 213.62 g/mol . The compound features three distinct reactive functional groups on the pyridine scaffold: a 2-chloro substituent, a 5-formyl group, and a 3-carboxylic acid ethyl ester . This functional group configuration confers dual orthogonal reactivity profiles suitable for sequential derivatization, positioning the compound as a potential building block in medicinal chemistry and agrochemical intermediate synthesis. The compound is commercially available through specialty chemical suppliers, with procurement specifications requiring attention to storage conditions (cool, dry environment) and research-use-only compliance verification . The C-5 formyl position distinguishes this compound from related 4-substituted isomers, while the 2-chloro group provides a handle for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling transformations.

Why Ethyl 2-Chloro-5-Formylnicotinate Cannot Be Readily Replaced by In-Class Nicotinate Analogs


Ethyl 2-chloro-5-formylnicotinate presents a functional group arrangement—specifically the precise C-5 formyl substitution in combination with a C-2 chloro leaving group—that is not replicated across generic nicotinate analog libraries. The closest commercially available comparator, ethyl 2-chloro-5-formylisonicotinate (CAS 907545-63-5), differs fundamentally in the position of the pyridine nitrogen relative to the ester-bearing carbon, a structural variation that alters both electronic distribution and metal coordination geometry . Similarly, methyl ester analogs such as methyl 2-chloro-5-formylnicotinate (CAS 176433-61-7) introduce differential steric bulk and hydrolysis susceptibility compared to the ethyl ester . Downstream intermediates including 2-chloro-5-formylnicotinoyl chloride (CAS 176433-51-5) and 2-chloro-5-formylnicotinonitrile (CAS 176433-46-8) represent distinct reactivity classes rather than direct replacements . These structural divergences preclude straightforward substitution without experimental revalidation of reaction conditions, yield outcomes, and downstream biological or material properties. The absence of published head-to-head comparative performance data across these analogs reinforces the procurement imperative that selection must be driven by the precise functional group requirements of the intended synthetic pathway rather than by superficial structural similarity.

Quantitative Differential Evidence for Ethyl 2-Chloro-5-Formylnicotinate (CAS 176433-48-0) vs. Structural Comparators


Pyridine Nitrogen Regioisomerism: Nicotinate (CAS 176433-48-0) vs. Isonicotinate (CAS 907545-63-5) Differentiation

Ethyl 2-chloro-5-formylnicotinate (CAS 176433-48-0) is the 3-carboxylate regioisomer, with the pyridine nitrogen positioned meta to the ester-bearing carbon. In contrast, ethyl 2-chloro-5-formylisonicotinate (CAS 907545-63-5) represents the 4-carboxylate regioisomer, with nitrogen positioned para to the ester-bearing carbon . This regioisomeric distinction is not merely nominal: the differing nitrogen position alters the electron density distribution across the pyridine ring, which in turn influences the reactivity of the 2-chloro group in nucleophilic aromatic substitution reactions and the coordination geometry in metal-catalyzed transformations. The regioisomers are chemically distinct entities with independent CAS registry numbers and non-interchangeable synthetic behavior.

Regiochemistry Medicinal Chemistry Synthetic Intermediates

Ester Alkyl Group Differentiation: Ethyl Ester (CAS 176433-48-0) vs. Methyl Ester (CAS 176433-61-7)

Ethyl 2-chloro-5-formylnicotinate (CAS 176433-48-0, MW 213.62) contains an ethyl ester group at the 3-position, whereas methyl 2-chloro-5-formylnicotinate (CAS 176433-61-7, MW 199.59) contains a methyl ester . The difference in alkyl chain length (ethyl vs. methyl) introduces quantifiable divergence in three dimensions: (1) molecular weight difference of 14.03 g/mol; (2) steric bulk at the ester moiety, which can influence regioselectivity in reactions where ester participation is possible; and (3) differential rates of base- or acid-catalyzed ester hydrolysis, with methyl esters generally undergoing faster hydrolysis than ethyl esters under comparable conditions.

Ester Reactivity Hydrolysis Kinetics Steric Effects

Functional Group Triad Uniqueness: Orthogonal Reactivity at C-2, C-3, and C-5 Positions

Ethyl 2-chloro-5-formylnicotinate (CAS 176433-48-0) presents three differentially reactive functional groups on a single pyridine scaffold: (1) a 2-chloro substituent amenable to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling; (2) a 5-formyl group capable of reductive amination, Wittig olefination, or hydrazone formation; and (3) a 3-carboxylic acid ethyl ester that can undergo hydrolysis to the corresponding acid (2-chloro-5-formylnicotinic acid, CAS 1211515-19-3) or be transformed to the acid chloride (2-chloro-5-formylnicotinoyl chloride, CAS 176433-51-5) . This triad of orthogonal reactivity enables sequential, chemoselective transformations without requiring protective group manipulations at each step. In contrast, compounds lacking the 5-formyl group (e.g., ethyl 2-chloronicotinate) or lacking the 2-chloro group (e.g., ethyl 5-formylnicotinate) offer reduced synthetic versatility and fewer independent derivatization vectors.

Orthogonal Reactivity Sequential Derivatization Building Block Chemistry

Procurement-Driven Application Scenarios for Ethyl 2-Chloro-5-Formylnicotinate (CAS 176433-48-0)


Synthesis of C-5 Extended Nicotinate Derivatives via Formyl Group Functionalization

The 5-formyl group of ethyl 2-chloro-5-formylnicotinate serves as a reactive electrophilic handle for carbon–carbon and carbon–nitrogen bond formation. This aldehyde can undergo reductive amination with primary or secondary amines to generate 5-aminomethyl-substituted nicotinates, or participate in Wittig/Horner–Wadsworth–Emmons olefination to introduce extended alkenyl chains at C-5. Such transformations are not accessible using ethyl 2-chloronicotinate, which lacks the C-5 functional handle, or using the isonicotinate regioisomer (CAS 907545-63-5), which would position the resulting substituent in a spatially distinct orientation relative to the pyridine nitrogen and ester group . Procurement of the correct 5-substituted nicotinate scaffold ensures that C-5 derivatization proceeds without requiring a separate formylation step.

C-2 Nucleophilic Aromatic Substitution for Diversification of the Pyridine Scaffold

The 2-chloro substituent in ethyl 2-chloro-5-formylnicotinate is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of both the pyridine nitrogen and the C-3 ester group. This reactivity enables displacement of chloride with amines, alkoxides, thiols, or carbon nucleophiles to generate 2-substituted nicotinate derivatives while preserving the C-5 formyl and C-3 ester functionalities intact. The ortho relationship between the chlorine and the pyridine nitrogen is critical for this activation; the isonicotinate regioisomer (CAS 907545-63-5) exhibits a different activation pattern due to the altered nitrogen position . The ethyl ester provides greater steric protection against undesired ester participation compared to the methyl ester analog (CAS 176433-61-7) .

Sequential Orthogonal Derivatization for Library Synthesis and Scaffold Hopping

The combination of C-2 chloro (electrophilic), C-5 formyl (electrophilic), and C-3 ethyl ester (electrophilic, convertible to nucleophilic via hydrolysis to acid or reduction to alcohol) enables three independent derivatization sequences from a single starting material. Researchers can program the order of transformations based on chemoselectivity considerations—for example, performing SNAr at C-2 prior to aldehyde manipulations, or hydrolyzing the ester to the carboxylic acid (CAS 1211515-19-3) before engaging the C-5 formyl group . This orthogonal reactivity profile supports parallel library synthesis and scaffold hopping strategies where the pyridine core is diversified at multiple positions. The use of a single, multifunctional building block reduces the number of vendor relationships required and simplifies inventory management compared to sourcing separate intermediates for each diversification point.

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